Parishin B

Pharmacokinetics ADME Neuroprotection

Source Parishin B with ≥98% purity for your neuroinflammation and PK/PD research needs. This G. elata metabolite is the only parishin derivative validated to engage both AMPKα and SIRT1, enabling NF-κB pathway inhibition in microglia. With a plasma clearance of 0.87 L/h/kg, it achieves sustained systemic exposure—ideal for studies requiring moderate, reproducible pharmacokinetics. Its superior extraction yield (7.46 mg/g) ensures cost-effective gram-scale isolation. Ensure mechanistic fidelity in metabolic-immune crosstalk research by choosing Parishin B over faster-clearing analogs.

Molecular Formula C32H40O19
Molecular Weight 728.6 g/mol
CAS No. 174972-79-3
Cat. No. B15612673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin B
CAS174972-79-3
Molecular FormulaC32H40O19
Molecular Weight728.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1
InChIKeyUNLDMOJTKKEMOG-IWOWLDPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parishin B (CAS 174972-79-3): Technical Baseline for Procurement-Critical Differentiation


Parishin B (PB, C₃₂H₄₀O₁₉, MW 728.65) is a parishin derivative and phenolic glycoside primarily isolated from the rhizome of Gastrodia elata Blume, a traditional medicinal herb [1]. It belongs to a family of structurally related compounds that share a citric acid core esterified with varying numbers and positions of gastrodin (4-hydroxybenzyl alcohol glucoside) moieties, including parishin A (PA), parishin C (PC), and parishin E (PE) [2]. PB has been identified as one of the major active constituents in G. elata responsible for its neuroprotective and anti-neuroinflammatory properties, exhibiting measurable differences in pharmacokinetic behavior, extraction efficiency, and mechanism of action relative to its closest class analogs [3].

Why Parishin A, Parishin C, or Gastrodin Cannot Simply Replace Parishin B in Research and Industrial Applications


Despite sharing a common citric acid scaffold, parishin derivatives exhibit distinct pharmacokinetic profiles, organ-specific bioactivation, and differential target engagement that preclude simple functional substitution [1]. For instance, parishin B demonstrates a mean plasma clearance (0.87 L/h/kg) that is over threefold slower than that of parishin A (3.14 L/h/kg), resulting in markedly different in vivo exposure times [1]. Furthermore, parishin B plays a specific role as a metabolic intermediate in the degradation cascade of parishin A, with its generation yield critically dependent on extraction conditions, a relationship not observed for parishin C [2]. These quantitative differences in ADME and processing behavior make substitution scientifically unjustifiable when reproducibility and mechanistic specificity are required.

Parishin B (CAS 174972-79-3) Quantitative Differentiation Evidence Against Closest Analogs


Parishin B Exhibits Significantly Slower Plasma Clearance Than Parishin A in Beagle Dogs

In a head-to-head pharmacokinetic study in beagle dogs following intragastric administration of Tall Gastrodia capsules, mean plasma clearance (CL) values were directly compared across five compounds. Parishin B demonstrated a CL of 0.87 L/h/kg, which is 3.6-fold slower than that of parishin A (3.14 L/h/kg) and 4.6-fold faster than gastrodin (0.2 L/h/kg), while being comparable to parishin C (0.96 L/h/kg) [1]. This places parishin B in a distinct intermediate clearance class that prolongs systemic exposure relative to parishin A.

Pharmacokinetics ADME Neuroprotection

Parishin B Achieves 42% Higher Optimal Extraction Yield Than Parishin C Under Subcritical Water Conditions

Using subcritical water extraction (SWE) optimized by Box-Behnken design, the highest yield of parishin B was 7.46 ± 0.18 mg/g at 118 °C, while the highest yield of parishin C was 5.27 ± 0.07 mg/g at 145 °C [1]. The yield difference is 2.19 mg/g, representing a 42% higher recovery of PB relative to PC. Moreover, compared to conventional heating reflux extraction, PB yield increased 1.3-fold (vs 2.6-fold for PC), and compared to ultrasound-assisted extraction, PB increased 3-fold (vs 6-fold for PC) [1]. The lower fold-enhancement of PB relative to PC under SWE versus conventional methods suggests that PB is inherently more abundant or readily extractable under mild conditions.

Green Extraction Technology Yield Optimization Parishin Comparison

Parishin B Demonstrates Unique Anti-Neuroinflammatory Mechanism via AMPK/SIRT1 Activation Not Reported for Other Parishins

In LPS-induced BV-2 microglial cells, parishin B (PB) was identified as a key anti-neuroinflammatory component from Gastrodiae Rhizoma alongside parishin A (PA) and parishin C (PC). PB reduced LPS-induced expression of NO, intracellular ROS, TNF-α, IL-6, iNOS, and COX-2. Molecular docking revealed that PB exhibited a binding capacity of -12.1 kJ/mol to AMPKα and -7.6 kJ/mol to SIRT1 proteins [1]. Western blot analysis confirmed that PB activated the AMPK/SIRT1 pathway to inhibit the NF-κB pathway, a mechanistic axis not demonstrated for PA or PC in the same study. While PA and PC were co-identified as active components, only PB was mechanistically validated for this specific pathway engagement, providing differential mechanistic specificity [1].

Neuroinflammation BV-2 Microglia AMPK/SIRT1/NF-κB Pathway

Parishin B Suppresses Plasma Concentration to One-Third of Gastrodin, Indicating Distinct In Vivo Disposition Among In-Class Actives

In the same beagle dog PK study, comprehensive AUC analysis revealed that the plasma concentration of parishin B was approximately one-third that of gastrodin, while the other three parishins (PA, PC, PE) had even lower concentrations [1]. This intermediate systemic exposure profile distinguishes PB as the second most abundant circulating compound after gastrodin, yet its exposure is substantially lower than that of gastrodin. This has direct implications for dose selection in in vivo pharmacology experiments where gastrodin may produce high-background effects.

Pharmacokinetics Systemic Exposure Metabolic Stability

Parishin B Demonstrates In Vivo Anti-Asthmatic Efficacy at 50 mg/kg in Ovalbumin-Challenged Guinea Pigs

Parishin B administered at a dose of 50 mg/kg decreased specific airway resistance (sRaw) and reduced leukocyte infiltration in bronchoalveolar lavage fluid (BALF) in a guinea pig model of allergen-induced asthma stimulated by ovalbumin inhalation [1]. By comparison, the parent compound parishin (parishin A) was reported to have 'less activity compared to aglycones, 4-hydroxybenzyl compounds' in the same asthma model system [2]. Specific aglycone compounds, such as 4-hydroxy-3-methoxybenzyl alcohol at a lower dose of 12.5 mg/kg, significantly inhibited sRaw in immediate-phase response by 51.97% and late-phase response by 39.93% [2], indicating that PB at a four-fold higher dose achieves a therapeutic effect in this model system as a glycosylated parishin derivative.

Anti-asthmatic Airway Resistance In Vivo Efficacy

Validated Application Scenarios for Parishin B (CAS 174972-79-3) Based on Quantitative Differentiation Evidence


Neuroinflammation Drug Discovery Targeting AMPK/SIRT1 Pathway

Parishin B is the only parishin derivative with experimental validation for dual AMPKα/SIRT1 binding and subsequent NF-κB pathway inhibition in microglial cells [1]. Research programs focused on metabolic-immune crosstalk in neurodegeneration should preferentially source PB over PA or PC to ensure the intended molecular pharmacology can be reproduced.

In Vivo Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Requiring Intermediate Clearance

With a mean clearance of 0.87 L/h/kg, PB occupies a clearance niche between rapidly eliminated parishin A (3.14 L/h/kg) and slowly cleared gastrodin (0.2 L/h/kg) [2]. This makes PB the preferred candidate for PK/PD studies where moderate and sustained systemic exposure is desired without the confounding high-background effects of gastrodin.

Large-Scale Natural Product Isolation and Process Development

The 42% higher absolute extraction yield of PB (7.46 mg/g) compared to PC (5.27 mg/g) under milder subcritical water conditions (118 °C vs 145 °C) [3] means that PB is more cost-effective for gram-scale isolation campaigns and offers better reproducibility in industrial process scale-up due to lower thermal degradation risk.

Respiratory Pharmacology Models of Allergic Asthma

Parishin B is documented to exert anti-asthmatic effects in an ovalbumin-challenged guinea pig model at 50 mg/kg, decreasing specific airway resistance and leukocyte infiltration [4]. Investigators studying the role of glycosylation in pulmonary anti-inflammatory activity should select PB over the less active parishin A.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parishin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.